Synthetic Step Reduction: 4-Step Route vs. Traditional 6-Step Process
The Zhang et al. (2019) route shortens the synthesis of 3'-(chloromethyl)-2-methyl-1,1'-biphenyl from 6 steps to 4 steps, eliminating thionyl chloride, lithium aluminum hydride, and methyl iodide [1]. The traditional 6-step process using 2-biphenylcarboxylic acid as starting material yields the compound through multiple reduction–oxidation–halogenation cycles [2]. The new route achieves an isolated yield of 73.9% after simple purification, compared with the traditional route where cumulative step yields are not explicitly reported but are acknowledged as lower due to intermediate losses and purification complexity [1].
| Evidence Dimension | Number of synthetic steps |
|---|---|
| Target Compound Data | 4 steps (new route); isolated yield 73.9% |
| Comparator Or Baseline | Traditional route: 6 steps (US4473709 / 2-biphenylcarboxylic acid route); yield not quantitatively reported in primary literature but described as lower |
| Quantified Difference | 2 fewer steps; hazardous reagents (SOCl₂, LiAlH₄, MeI) eliminated |
| Conditions | New route: bromination, amination, diazotization, chloromethylation sequence; Traditional: carboxylic acid reduction, chlorination, further manipulation |
Why This Matters
Fewer synthetic steps reduce procurement lead time, lower cumulative impurity burden, and eliminate high-risk reagents that complicate EHS compliance and waste disposal costs in pilot or production-scale campaigns.
- [1] Zhang L, Cheng S, Hu H, Xu D. A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry. 2019;31(12):3009-3011. doi:10.14233/ajchem.2019.22322. View Source
- [2] US4473709A – Process for preparing 3-(chloromethyl)-2-methylbiphenyl and bifenthrin. Priority 1983. See 6-step scheme using 2-biphenylcarboxylic acid. View Source
